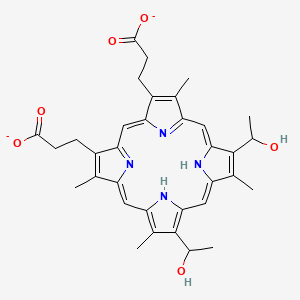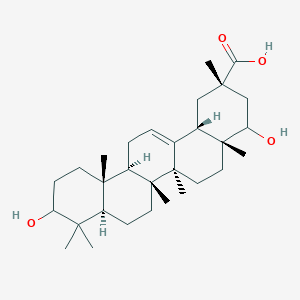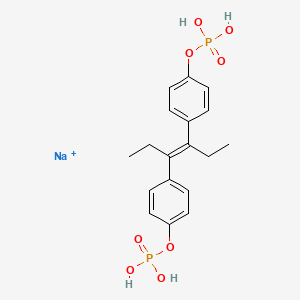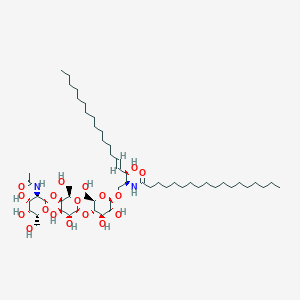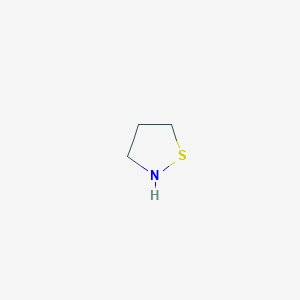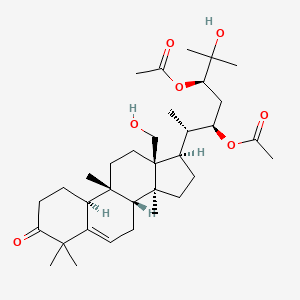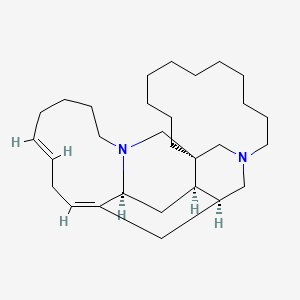![molecular formula C24H29NO9 B1259605 2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B1259605.png)
2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Anticancer Properties
Research conducted by Thi et al. (2015) explored the synthesis of 1H-benzo[g]isochromene-5,10-diones, derivatives related to the chemical compound . They demonstrated potential cytotoxic activities against various cancer cell lines, indicating its relevance in cancer research and potential therapeutic applications (Thi et al., 2015).
Advanced Synthetic Methods
The works of Uršič et al. (2010) and Roman (2013) involved advanced synthetic methods for related chemical structures. Uršič et al. focused on triazafulvalene systems, and Roman explored diverse compound libraries using similar chemical backbones. These studies contribute to the broader understanding of synthetic strategies and potential applications in pharmaceuticals (Uršič et al., 2010), (Roman, 2013).
Antimicrobial and Antibacterial Activities
A study by Kadian et al. (2012) on 1,4-Benzoxazine analogues, which are structurally similar to the compound , showed promising antibacterial activity against various bacterial strains. This highlights the potential antimicrobial applications of these chemical structures (Kadian et al., 2012).
Organometallic Complexes
Xiao et al. (2013) focused on the synthesis and characterization of organotin carboxylates based on similar amide carboxylic acids. This research is significant for understanding the interactions and potential applications of these compounds in organometallic chemistry (Xiao et al., 2013).
Molecular Docking and Antioxidant Activities
Bassyouni et al. (2012) synthesized and evaluated the antioxidant and antimicrobial activities of compounds related to the specified chemical structure. Their work includes molecular docking studies, essential for understanding the molecular interactions and potential applications in drug discovery (Bassyouni et al., 2012).
properties
Product Name |
2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |
|---|---|
Molecular Formula |
C24H29NO9 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[(1R,3S)-8-[(4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-5,10-dihydroxy-1-methyl-6,9-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid |
InChI |
InChI=1S/C24H29NO9/c1-9-18-13(5-11(33-9)6-17(27)28)23(31)19-15(26)7-12(22(30)20(19)24(18)32)16-8-14(25(3)4)21(29)10(2)34-16/h7,9-11,14,16,21,29,31-32H,5-6,8H2,1-4H3,(H,27,28)/t9-,10-,11+,14-,16?,21-/m1/s1 |
InChI Key |
XDXPXEFNHDYYIW-HPWMENAJSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](CC(O1)C2=CC(=O)C3=C(C4=C([C@H](O[C@@H](C4)CC(=O)O)C)C(=C3C2=O)O)O)N(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=CC(=O)C3=C(C4=C(C(OC(C4)CC(=O)O)C)C(=C3C2=O)O)O)N(C)C)O |
synonyms |
dihydromederrhodin A mederrhodin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



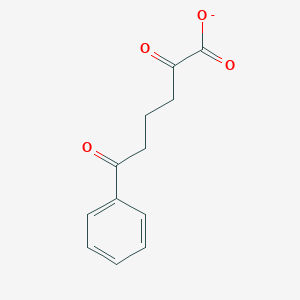
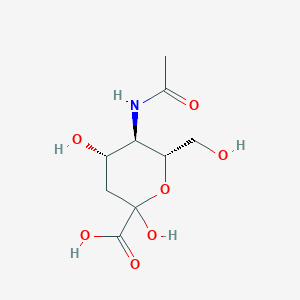
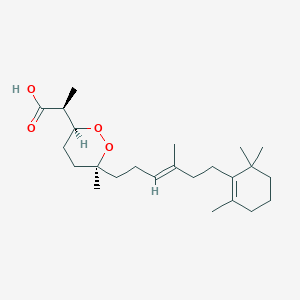
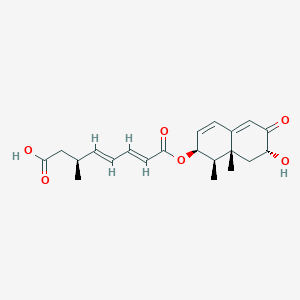
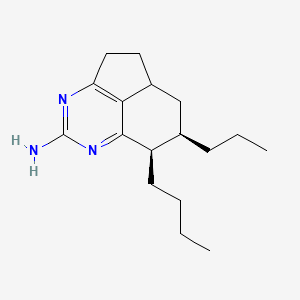
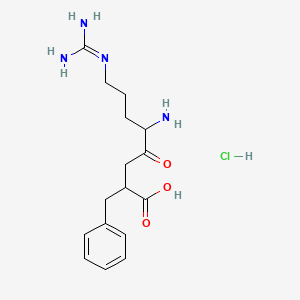
![4-bromo-N'-((1E)-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)benzohydrazide](/img/structure/B1259537.png)
